2-Aminothiazolo[5,4-b]pyridine
Overview
Description
2-Aminothiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridin-2-amine, also known as [1,3]Thiazolo[5,4-b]pyridin-2-amine or 2-Aminothiazolo[5,4-b]pyridine, is a compound that has been reported to possess a broad spectrum of pharmacological activities Thiazole derivatives, which include thiazolo[5,4-b]pyridin-2-amine, have been reported to interact with a wide range of receptor targets . For instance, some thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .
Mode of Action
One study suggests that a thiazolo[5,4-b]pyridine compound exhibited extremely strong pi3kα inhibitory activity . This activity was attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . These inhibitory activities suggest that thiazolo[5,4-b]pyridin-2-amine may affect related biochemical pathways.
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.
Action Environment
It’s worth noting that the synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved under specific conditions, such as the presence of copper iodide in dry pyridine heated under microwave irradiation . This suggests that the compound’s synthesis, and potentially its action, may be influenced by certain environmental factors.
Biochemical Analysis
Biochemical Properties
2-Aminothiazolo[5,4-b]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor of phosphodiesterase-5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to vasodilation and improved blood flow . Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis . Furthermore, this compound has been shown to affect cell signaling pathways, such as the PI3K/Akt pathway, which plays a critical role in cell survival and growth . These cellular effects underscore the potential therapeutic applications of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of PDE5, inhibiting its enzymatic activity and preventing the degradation of cGMP . Additionally, this compound has been found to interact with other biomolecules, such as proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function . These molecular interactions contribute to the compound’s diverse biological activities and potential therapeutic benefits.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Additionally, long-term exposure to this compound has been observed to result in sustained inhibition of PDE5 and prolonged effects on cell signaling pathways . These findings highlight the potential for long-term therapeutic use of this compound.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that this compound exhibits a dose-dependent inhibition of PDE5, with higher doses resulting in greater inhibition . At high doses, this compound has been associated with adverse effects, such as hypotension and other toxicities . These findings underscore the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations, including oxidation and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic pathways contribute to the compound’s bioavailability and clearance from the body, influencing its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, facilitating its accumulation in target tissues . Additionally, this compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of this compound in these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its sites of action . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPHTRWLWDCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343763 | |
Record name | 2-Aminothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31784-70-0 | |
Record name | 2-Aminothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 2-aminothiazolo[5,4-b]pyridine?
A1: The synthesis of 2-aminothiazolo[5,4-b]pyridines generally involves a two-step process:
- Formation of thiourea derivatives: Isothiocyanates are reacted with either 2-hydroxy-3-aminopyridine or 2-aminophenol to yield the corresponding thiourea derivatives. []
- Acid-catalyzed cyclization: The thiourea derivatives undergo cyclization in the presence of an acid catalyst such as trifluoroacetic acid or phosphoric acid. This step leads to the formation of the desired this compound or 2-aminobenzoxazole structure. []
Q2: Are there alternative synthetic routes to obtain this compound?
A2: Yes, research suggests alternative approaches for synthesizing this compound. One method involves the reduction and subsequent cyclization of corresponding nitro-thiocyanatopyridines. [] Interestingly, depending on the reduction conditions, this method can also yield the corresponding 3-oxide derivatives of this compound. []
Q3: What are some potential applications of this compound derivatives in organic synthesis?
A3: 2-aminothiazolo[5,4-b]pyridines can serve as valuable building blocks in the synthesis of more complex heterocyclic systems. For example, they can be reacted with aroyl isothiocyanates to yield N-aroyl-N′-(thiazolo-[5,4-b]pyridin-2-yl)thioureas. [] These intermediates can be further cyclized under specific conditions to produce N-(2H-[1,2,4]thiadiazolo[3′,2′:2,3]thiazolo[5,4-b]-pyridin-2-ylidene)aroylamines, expanding the structural diversity accessible from this scaffold. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.